methyl 4-[4-(4-methoxycarbonylphenyl)-2,5-dipropoxyphenyl]benzoate
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Overview
Description
Methyl 4-[4-(4-methoxycarbonylphenyl)-2,5-dipropoxyphenyl]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of methoxycarbonyl and dipropoxyphenyl groups attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[4-(4-methoxycarbonylphenyl)-2,5-dipropoxyphenyl]benzoate typically involves multi-step organic reactions. One common method involves the esterification of 4-(4-methoxycarbonylphenyl)-2,5-dipropoxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(4-methoxycarbonylphenyl)-2,5-dipropoxyphenyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 4-[4-(4-methoxycarbonylphenyl)-2,5-dipropoxyphenyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[4-(4-methoxycarbonylphenyl)-2,5-dipropoxyphenyl]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: Similar ester structure but with a bromine substituent.
Methyl 4-(4-methoxycarbonylphenyl)carbamoylamino]benzoate: Contains a carbamoylamino group instead of dipropoxyphenyl groups.
4-Methoxycarbonylphenylboronic acid pinacol ester: Contains a boronic acid ester group.
Uniqueness
Methyl 4-[4-(4-methoxycarbonylphenyl)-2,5-dipropoxyphenyl]benzoate is unique due to the presence of both methoxycarbonyl and dipropoxyphenyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C28H30O6 |
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Molecular Weight |
462.5 g/mol |
IUPAC Name |
methyl 4-[4-(4-methoxycarbonylphenyl)-2,5-dipropoxyphenyl]benzoate |
InChI |
InChI=1S/C28H30O6/c1-5-15-33-25-17-24(20-9-13-22(14-10-20)28(30)32-4)26(34-16-6-2)18-23(25)19-7-11-21(12-8-19)27(29)31-3/h7-14,17-18H,5-6,15-16H2,1-4H3 |
InChI Key |
VDGYGRBRXNZOFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1C2=CC=C(C=C2)C(=O)OC)OCCC)C3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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